5-Bromo-2,3-difluorophenylboronic acid
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Overview
Description
5-Bromo-2,3-difluorophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and two fluorine atoms. It is widely used as a building block in the synthesis of various organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,3-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture .
Biochemical Analysis
Biochemical Properties
The role of 5-Bromo-2,3-difluorophenylboronic acid in biochemical reactions is primarily associated with its use in the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of its role in the Suzuki-Miyaura cross-coupling . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which makes them suitable for use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-2,3-difluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Derivatives: Formed via nucleophilic substitution reactions
Scientific Research Applications
5-Bromo-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and drug delivery systems.
Material Science: It is used in the synthesis of advanced materials, such as polymers and electronic materials.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-fluorophenylboronic Acid: Contains only one fluorine atom, which can affect its electronic properties and reactivity.
5-Bromo-2,3-dichlorophenylboronic Acid: Chlorine substituents instead of fluorine, leading to different reactivity and applications.
Uniqueness
5-Bromo-2,3-difluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for fine-tuning of the compound’s electronic properties, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
(5-bromo-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVJEUQKZBXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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